molecular formula C13H8F3N3O3 B1240671 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 164329-75-3

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B1240671
M. Wt: 311.22 g/mol
InChI Key: NTCADLKILDTTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been extensively studied for its potential application in scientific research. It is a heterocyclic compound that contains both imidazole and quinoxaline rings, and it is known to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one involves its ability to intercalate into DNA and RNA. It forms stable complexes with nucleic acids, which can affect their structure and function. The compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one has a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, and it has also been shown to have antiviral activity against certain viruses. The compound has been studied for its potential use in the treatment of cancer and viral infections.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one in lab experiments is its ability to selectively bind to nucleic acids. This makes it a useful tool for studying DNA and RNA structure and function. However, the compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one. One area of interest is the development of RNA-targeting drugs based on the compound. Another area of research is the use of the compound in the development of new cancer therapies. Additionally, the compound could be used in the development of new antiviral drugs. Further studies are also needed to determine the optimal concentration and conditions for using the compound in lab experiments.

Scientific Research Applications

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one has been used extensively in scientific research due to its ability to bind to DNA and RNA. It has been used as a fluorescent probe to study DNA-protein interactions and DNA damage. It has also been used in studies of RNA structure and function, as well as in the development of RNA-targeting drugs.

properties

IUPAC Name

1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3/c1-5-9(12(21)22)18-10-11(20)17-7-4-6(13(14,15)16)2-3-8(7)19(5)10/h2-4H,1H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCADLKILDTTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C3=C(C=C(C=C3)C(F)(F)F)NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431679
Record name 1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one

CAS RN

164329-75-3
Record name 1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-ethoxycarbonyl-1-methyl-7-trifluoromethylimidazo [1,2-a]quinoxalin-4(5H)-one (960 mg, 2.8 mmol) in 2M potassium hydroxide (30 ml) was stirred at 80° C. for 4 h. The reaction mixture was added water (25 ml) and pH adjusted to pH 7 with 1N hydrochloride acid. The precipitate was filtered off and washed with water. Recrystallization from glacial acetic acid afforded 650 mg (74%) of the title compound as the acetate. M.p. >250° C.
Name
2-ethoxycarbonyl-1-methyl-7-trifluoromethylimidazo [1,2-a]quinoxalin-4(5H)-one
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

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